3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18(15-23-25-21-9-5-6-10-22(21)31(29,30)26-23)16-24(28)27-13-11-20(12-14-27)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSOIVKMMKVGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is the reductive amination of a benzylpiperidine derivative with a suitable aldehyde or ketone, followed by cyclization with a benzothiadiazine precursor. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.
Scientific Research Applications
3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothiadiazine-dione vs. Benzimidazolone: The target compound shares a sulfonamide-containing benzothiadiazine-dione core with ’s chromenone derivative, which exhibits antibacterial properties. In contrast, Benperidol’s benzimidazolone core () is associated with antipsychotic activity, highlighting how core structure dictates target specificity. The benzothiadiazine-dione’s sulfonamide group may enhance solubility compared to Benperidol’s benzimidazolone .
- Pyrido-pyrimidinone Derivatives: and compounds feature pyrido-pyrimidinone cores.
Substituent Effects
- Piperidine/Piperazine Derivatives: The 4-benzylpiperidinyl group in the target compound contrasts with Benperidol’s 4-fluorophenyl-oxobutyl-piperidinyl group.
- Linker Modifications : The 2-methyl-4-oxobutyl chain in the target compound differs from Benperidol’s unsubstituted oxobutyl linker. The methyl group may restrict conformational flexibility, optimizing interactions with hydrophobic binding pockets .
Functional Group Contributions
- Thioxo and Chromenone Groups: ’s thioxo-thiazolidinone moiety could confer redox activity or metal chelation, relevant in antimicrobial contexts. ’s chromenone-fluorine substituent likely enhances electronic effects, improving antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
